molecular formula C23H15N7O3 B2354433 3-Nitro-N-(4-(3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamid CAS No. 891108-03-5

3-Nitro-N-(4-(3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamid

Katalognummer: B2354433
CAS-Nummer: 891108-03-5
Molekulargewicht: 437.419
InChI-Schlüssel: LMNDKEYAVMNOEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H15N7O3 and its molecular weight is 437.419. The purity is usually 95%.
BenchChem offers high-quality 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have demonstrated effectiveness against various pathogens. A study highlighted the compound's ability to inhibit the growth of ESKAPE pathogens, which are notorious for their resistance to antibiotics .

Anticancer Potential

The structural features of 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide suggest potential anticancer applications. Compounds with similar triazole and benzamide functionalities have been investigated for their ability to induce apoptosis in cancer cells. For example, certain triazole derivatives have shown to inhibit specific kinases involved in tumor growth .

Inhibition of Enzymatic Activity

The compound may also serve as an inhibitor for various enzymes implicated in disease processes. Triazole-containing compounds are known to interact with cytochrome P450 enzymes and other drug-metabolizing enzymes, potentially leading to altered pharmacokinetics of co-administered drugs .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives against Mycobacterium tuberculosis and other resistant strains. The results indicated that while some derivatives were inactive against M. tuberculosis, they effectively inhibited the growth of other resistant pathogens . This highlights the need for further exploration of 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized several benzamide derivatives containing triazole rings. These compounds were tested against various cancer cell lines and exhibited promising results in inhibiting cell proliferation and inducing cell cycle arrest . The structural similarities with 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide suggest that this compound could also possess similar anticancer properties.

Biologische Aktivität

The compound 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure

The structural formula of the compound can be summarized as follows:

  • Molecular Formula : C19_{19}H17_{17}N5_{5}O2_{2}
  • Key Functional Groups : Nitro group, triazole ring, pyridine moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the triazolo and pyridazinyl rings through cyclization reactions. Subsequent steps include the introduction of the nitro and amide groups via electrophilic aromatic substitution and coupling reactions.

Antimicrobial Activity

Research has indicated that derivatives containing the triazolo[4,3-b]pyridazine scaffold exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show selective inhibition against various pathogens, including strains resistant to conventional antibiotics. The compound's mechanism of action may involve interference with bacterial DNA synthesis or protein function due to its ability to interact with nucleic acids or proteins .

Antiparasitic Activity

Recent findings highlight the efficacy of triazolopyridazine derivatives against Cryptosporidium parvum, a significant cause of cryptosporidiosis. The lead compound in a related study exhibited an EC50_{50} value of 0.17 μM against this parasite, showcasing its potential as an antiparasitic agent . This activity is attributed to the compound's ability to disrupt critical cellular processes in the parasite.

Anticancer Potential

The biological activity of similar triazole derivatives has been linked to anticancer effects. For example, certain compounds have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance potency and selectivity towards cancer cells while minimizing off-target effects.

Case Studies

StudyCompoundTargetEC50_{50}Outcome
SLU-2633C. parvum0.17 μMPotent inhibition observed
PF-04217903c-Met kinases0.005 µMSelected for preclinical trials
3-nitro derivativeESKAPE pathogensVariableInhibition across multiple strains

Eigenschaften

IUPAC Name

3-nitro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N7O3/c31-23(17-2-1-3-19(14-17)30(32)33)25-18-6-4-15(5-7-18)20-8-9-21-26-27-22(29(21)28-20)16-10-12-24-13-11-16/h1-14H,(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNDKEYAVMNOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.